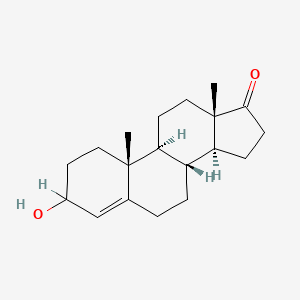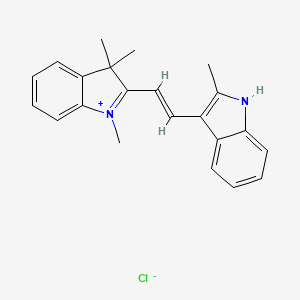
アストラゾンオレンジG
概要
説明
科学的研究の応用
Astrazon Orange G is widely used in scientific research due to its versatility and stability. Some of its applications include:
Histology: It is used as a staining agent in histological studies to visualize cellular structures.
Cell Imaging: Its fluorescent properties make it useful for imaging cells and tissues in biological research.
DNA Staining: It is employed in molecular biology for staining DNA in gel electrophoresis.
Diagnostic Assays: It is used in various diagnostic assays to detect and quantify biological molecules.
作用機序
The mechanism of action of Astrazon Orange G primarily involves its use as a dye. It is used to stain specific types of cells or tissues, allowing researchers to visualize their structure and distribution within a sample.
Safety and Hazards
Astrazon Orange G is harmful in contact with skin and if inhaled. It causes skin irritation and serious eye irritation. Therefore, it’s important to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .
生化学分析
Biochemical Properties
Astrazon Orange G plays a significant role in biochemical reactions, particularly in staining protocols. It interacts with various biomolecules, including proteins and nucleic acids, through electrostatic interactions. The positively charged dye binds to negatively charged biomolecules, effectively highlighting them for visualization and analysis. This binding does not typically alter the biological function of the target molecule.
Cellular Effects
Astrazon Orange G influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to bind to cellular components, thereby aiding in the visualization of cellular structures during microscopic analysis . The dye’s interaction with cellular proteins and nucleic acids can provide insights into cell function and morphology.
Molecular Mechanism
The mechanism of action of Astrazon Orange G relies on its electrostatic interactions with biomolecules. The dye’s positively charged molecules bind to negatively charged biomolecules, such as nucleic acids and proteins, without significantly altering their biological functions. This binding facilitates the visualization of these biomolecules under a microscope, making it a valuable tool in histological and hematological studies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Astrazon Orange G can change over time. The dye is relatively stable at room temperature, but its effectiveness can degrade over extended periods . Long-term studies have shown that while the dye remains effective for staining purposes, its intensity may diminish, necessitating fresh preparations for consistent results.
Dosage Effects in Animal Models
The effects of Astrazon Orange G vary with different dosages in animal models. At lower doses, the dye effectively stains target tissues without causing significant adverse effects. At higher doses, there may be toxic or adverse effects, including potential irritation or toxicity to the tissues . It is crucial to determine the optimal dosage to balance staining efficacy and safety.
Metabolic Pathways
Astrazon Orange G is involved in various metabolic pathways, primarily through its interactions with cellular enzymes and cofactors. The dye’s binding to these biomolecules can influence metabolic flux and metabolite levels, providing insights into cellular metabolism . Detailed studies on the specific metabolic pathways affected by Astrazon Orange G are limited.
Transport and Distribution
Within cells and tissues, Astrazon Orange G is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the dye’s localization to specific cellular compartments, enhancing its staining efficacy . The distribution of the dye within tissues can provide valuable information on tissue structure and function.
Subcellular Localization
Astrazon Orange G exhibits specific subcellular localization, primarily targeting cellular components such as the nucleus and cytoplasm. The dye’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This targeted localization enhances the visualization of cellular structures during microscopic analysis.
準備方法
Astrazon Orange G is synthesized through a series of chemical reactions involving aromatic amines and aldehydes. The synthetic route typically involves the condensation of 4,4’-diaminodiphenylmethane with benzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to a cyclization reaction in the presence of hydrochloric acid to yield Astrazon Orange G .
In industrial production, the process is scaled up by optimizing reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .
化学反応の分析
Astrazon Orange G undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert Astrazon Orange G into its corresponding amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, where the aromatic ring is substituted by different electrophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
Astrazon Orange G is similar to other synthetic dyes such as Orange G, Acid Orange 10, and Disperse Red 1. it is unique in its specific chemical structure and staining properties. Unlike Orange G, which is used primarily as a pH indicator and electrophoretic marker, Astrazon Orange G is more versatile and widely used in histology and cell imaging .
Similar compounds include:
Orange G: Used as a pH indicator and electrophoretic marker.
Acid Orange 10: Used in staining formulations for histology.
Disperse Red 1: Used in textile dyeing and printing.
Astrazon Orange G stands out due to its broader range of applications and superior staining properties.
特性
IUPAC Name |
1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2.ClH/c1-15-16(17-9-5-7-11-19(17)23-15)13-14-21-22(2,3)18-10-6-8-12-20(18)24(21)4;/h5-14H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMLUNRKXJYKPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3056-93-7 | |
| Record name | C.I. Basic Orange 21 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3056-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Basic Orange 21 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003056937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-ylidene)ethylidene]-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,3-trimethyl-2-[(2-methyl-3H-indol-3-ylidene)ethylidene]indoline monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





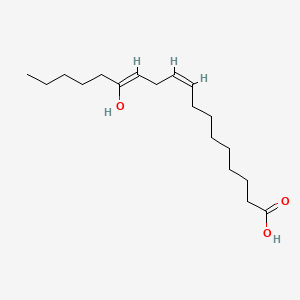
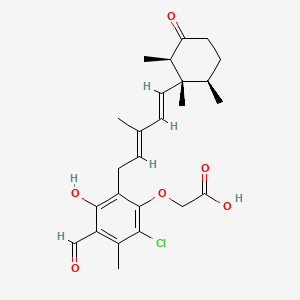
![methyl 5-[(3aR,4R,5R,6aR)-4-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]-5-iodopentanoate](/img/structure/B1237484.png)
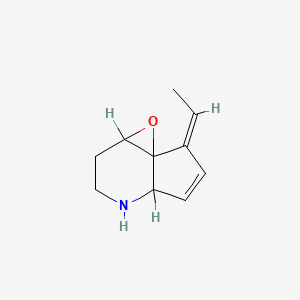

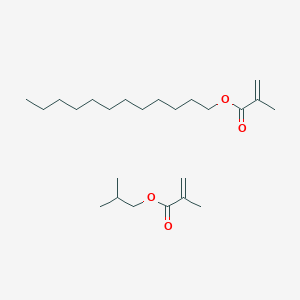
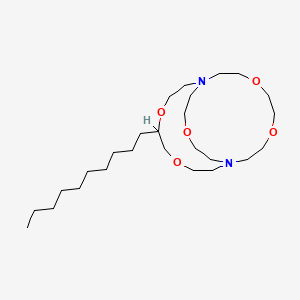
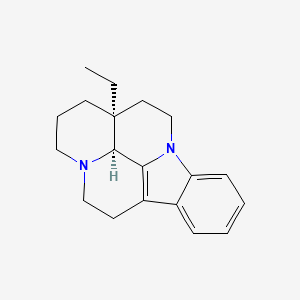
![[(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea](/img/structure/B1237497.png)
